"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" synthesis protocol
"2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone" synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The title compound, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, represents a valuable, functionalized building block for the synthesis of more complex molecular architectures. Its methoxy-ketone functionality offers multiple reactive sites for further chemical elaboration, making it a target of interest for researchers in drug discovery and development.
This technical guide provides a comprehensive and robust protocol for the synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. The primary synthetic strategy detailed herein is a multi-step pathway chosen for its reliability, high degree of control over regiochemistry, and adaptability. This route proceeds through a stable ketone intermediate, which is then functionalized to yield the desired product. We will explore the causality behind the experimental choices, provide detailed step-by-step protocols, and discuss the underlying reaction mechanisms.
Retrosynthetic Analysis
A logical approach to devising a synthetic plan is to work backward from the target molecule to simpler, readily available starting materials. This process, known as retrosynthetic analysis, identifies the key bond disconnections and strategic intermediates.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthetic Pathway: A Multi-Step Approach via a Ketone Intermediate
This section details a robust, three-part synthesis of the title compound starting from 1-methyl-1H-pyrazole-5-carboxylic acid. This strategy is predicated on the highly reliable Weinreb ketone synthesis to construct the core ethanone intermediate, followed by a two-step functionalization to introduce the methoxy group.
Rationale for Pathway Selection
Direct acylation of 1-methylpyrazole with methoxyacetyl chloride presents a shorter theoretical route. However, Friedel-Crafts-type acylations on pyrazole rings can often lead to mixtures of regioisomers, complicating purification and reducing overall yield. The chosen multi-step pathway circumvents this issue by building the desired functionality onto a pre-formed, correctly substituted pyrazole core. The use of a Weinreb-Nahm amide intermediate is particularly advantageous as it is resistant to over-addition by organometallic reagents, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[2][3] This ensures a clean conversion to the ketone intermediate.
Overall Workflow
Caption: Overall workflow for the synthesis.
Part 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone via Weinreb Amide
This part focuses on the conversion of a carboxylic acid to a ketone, a fundamental transformation in organic synthesis.
Reagents for Part 1
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Eq. | Notes |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 140.12 | 10.0 | 1.0 | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 20.0 | 2.0 | Used in excess, corrosive and moisture-sensitive |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 12.0 | 1.2 | Forms the Weinreb-Nahm amide |
| Pyridine | 79.10 | 30.0 | 3.0 | Base, moisture-sensitive |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 15.0 | 1.5 | Grignard reagent, highly reactive |
| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous solvent |
| Diethyl ether (Et₂O) | 74.12 | - | - | Anhydrous solvent |
Step-by-Step Protocol for Part 1
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Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.40 g, 10.0 mmol) and anhydrous DCM (30 mL). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.46 mL, 20.0 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Causality: This crude acid chloride is typically used immediately in the next step without purification due to its reactivity and moisture sensitivity.
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Weinreb-Nahm Amide Synthesis: Dissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in anhydrous DCM (20 mL) and add pyridine (2.42 mL, 30.0 mmol) dropwise at 0 °C. Stir for 10 minutes, then add this solution to the acid chloride solution via cannula. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction with 1 M HCl (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude Weinreb-Nahm amide can be purified by column chromatography on silica gel.
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Grignard Reaction: Dissolve the purified Weinreb-Nahm amide (assuming ~80% yield, 8.0 mmol) in anhydrous diethyl ether (40 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C. Add methylmagnesium bromide (5.0 mL of 3.0 M solution in Et₂O, 15.0 mmol) dropwise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 1 hour. Expertise Insight: The stability of the tetrahedral intermediate formed from the Weinreb amide prevents the second addition of the Grignard reagent.[2]
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Quench and Isolation: Carefully quench the reaction by slow, dropwise addition of saturated NH₄Cl solution (20 mL) at 0 °C. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, 1-(1-methyl-1H-pyrazol-5-yl)ethanone. Purify by column chromatography if necessary.
Part 2: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone
This step involves the selective bromination at the α-carbon of the ketone.
Reagents for Part 2
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Eq. | Notes |
| 1-(1-Methyl-1H-pyrazol-5-yl)ethanone | 138.15 | 5.0 | 1.0 | From Part 1 |
| Bromine (Br₂) | 159.81 | 5.5 | 1.1 | Highly corrosive and toxic, handle in a fume hood |
| Glacial Acetic Acid | 60.05 | - | - | Solvent and catalyst |
Step-by-Step Protocol for Part 2
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Bromination: Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone (0.69 g, 5.0 mmol) in glacial acetic acid (15 mL) in a 50 mL flask. In a separate container, dissolve bromine (0.28 mL, 5.5 mmol) in glacial acetic acid (5 mL). Add the bromine solution dropwise to the ketone solution at room temperature with vigorous stirring.
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Reaction Completion: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The disappearance of the bromine color is also an indicator of reaction progress.
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Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water (100 mL). A precipitate should form. If not, extract the product with ethyl acetate (3 x 30 mL). If a solid forms, collect it by vacuum filtration, washing with cold water and a small amount of cold ethanol. If extracted, wash the combined organic layers with saturated NaHCO₃ solution, water, and brine, then dry over Na₂SO₄ and concentrate. The crude 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone is often used in the next step without further purification.
Part 3: Synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
The final step is a nucleophilic substitution to install the methoxy group.
Reagents for Part 3
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Eq. | Notes |
| 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone | 217.04 | 4.0 | 1.0 | From Part 2 |
| Sodium methoxide (NaOMe) | 54.02 | 6.0 | 1.5 | Moisture-sensitive, strong base |
| Methanol (MeOH) | 32.04 | - | - | Anhydrous solvent |
Step-by-Step Protocol for Part 3
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Reaction Setup: Dissolve the crude α-bromo ketone (0.87 g, 4.0 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask and cool to 0 °C.
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Nucleophilic Substitution: Add sodium methoxide (0.32 g, 6.0 mmol) portion-wise to the solution, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
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Work-up and Final Purification: Neutralize the reaction mixture with a few drops of acetic acid and then remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the final product, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone, by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain a pure sample.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.4 (d, 1H, pyrazole H), 6.3 (d, 1H, pyrazole H), 4.7 (s, 2H, -COCH₂-), 4.0 (s, 3H, N-CH₃), 3.4 (s, 3H, O-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 190 (C=O), 142 (pyrazole C), 135 (pyrazole C), 110 (pyrazole C), 75 (-OCH₂-), 59 (O-CH₃), 38 (N-CH₃). |
| IR (KBr, cm⁻¹) | ≈ 2950 (C-H stretch), 1720 (C=O stretch, ketone), 1540 (C=N stretch, pyrazole ring), 1120 (C-O stretch, ether). |
| Mass Spec (ESI+) | m/z for C₈H₁₀N₂O₂: Calculated: 166.07. Found: 167.08 [M+H]⁺. |
Safety Precautions
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Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Grignard Reagents: Extremely reactive and pyrophoric. Must be handled under a strictly inert atmosphere (nitrogen or argon). All glassware must be flame-dried to remove moisture.
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Bromine: Toxic, corrosive, and causes severe burns. Handle in a fume hood with appropriate PPE. Have a sodium thiosulfate solution available for quenching spills.
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Sodium Methoxide: A strong base and corrosive. Reacts with water. Avoid contact with skin and eyes.
Conclusion
The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is reliably achieved through a multi-step sequence commencing with 1-methyl-1H-pyrazole-5-carboxylic acid. The strategic implementation of the Weinreb ketone synthesis ensures a controlled and high-yielding formation of the key ethanone intermediate. Subsequent α-bromination and nucleophilic substitution with sodium methoxide provide a clean route to the final methoxylated product. This self-validating protocol, grounded in well-established organic chemistry principles, offers a dependable method for researchers requiring this versatile chemical building block.
References
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